Ethyl 6-amino-1,2,4-triazine-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-amino-1,2,4-triazine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUUQZZLBQFZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 6 Amino 1,2,4 Triazine 5 Carboxylate and Analogues
De Novo Cyclization Strategies for the 1,2,4-Triazine (B1199460) Ring System
The foundational approach to synthesizing the 1,2,4-triazine core involves building the heterocyclic ring from acyclic precursors. This de novo synthesis is critical for creating the fundamental structure of Ethyl 6-amino-1,2,4-triazine-5-carboxylate.
Condensation Reactions Involving Carbonyl Compounds and Nitrogen Nucleophiles
One of the most prevalent and versatile methods for constructing the 1,2,4-triazine ring is through the cyclocondensation of 1,2-dicarbonyl compounds with reagents containing a nitrogen-nitrogen bond, such as amidrazones. researchgate.netnih.govmdpi.com This strategy relies on the sequential formation of hydrazone-like intermediates that subsequently cyclize to form the stable triazine ring.
Key reaction features include:
Reactants : The process typically involves the reaction of an α,β-diketo-ester equivalent with an amidrazone. researchgate.net Another common variation is the reaction between amidrazones and 1,2-diketone compounds. researchgate.net
Mechanism : The reaction proceeds via an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the primary amino group of the amidrazone or a similar hydrazine derivative. This is followed by an intramolecular cyclization and dehydration, leading to the aromatic 1,2,4-triazine ring.
Versatility : This method allows for significant diversity in the final product, as substituents on both the dicarbonyl compound and the amidrazone can be varied to produce a wide range of substituted 1,2,4-triazines. For instance, the synthesis of 3-glycopyranosyl-1,2,4-triazines has been successfully accomplished using this cyclocondensation approach. mdpi.com
A summary of representative condensation reactions is presented below.
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
| C-Glycosyl formamidrazones | 1,2-Dicarbonyl derivatives | 3-Glycopyranosyl-1,2,4-triazines | mdpi.com |
| Amidrazones | α,β-Diketo-ester equivalents | Substituted 1,2,4-triazines | researchgate.net |
| Amides & 1,2-Diketones | Hydrazine hydrate | Substituted 1,2,4-triazines | researchgate.net |
Ring Annulation Methods for Triazine Core Formation
Ring annulation, particularly through domino or cycloaddition reactions, represents another powerful strategy for assembling the 1,2,4-triazine core. researchgate.net These methods often involve the formation of multiple carbon-nitrogen bonds in a sequential manner, leading directly to the heterocyclic system.
A notable example is the [4+2] domino annulation reaction. researchgate.net This approach can utilize readily available materials like ketones and alkynes to build the triazine ring with moderate to high yields. researchgate.net Another effective method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate sensitive functional groups. organic-chemistry.org
The thermal opening of a researchgate.netnih.govnih.govtriazin-4(3H)-one ring to form an iminoketene intermediate, followed by a [4+2]-cycloaddition with dienophiles like pyridine derivatives, has also been explored for constructing fused triazine systems. nih.gov
One-Pot Synthetic Protocols for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and streamline operations, one-pot protocols have been developed for 1,2,4-triazine synthesis. chemrxiv.org These procedures combine multiple reaction steps into a single sequence without the need to isolate intermediates, offering significant advantages for creating libraries of compounds.
One such protocol involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net The novelty of this procedure lies in the stepwise addition of reagents upon completion of each step, allowing the entire sequence to be performed in a single reaction vessel. researchgate.net Microwave-assisted one-pot procedures have also been reported, representing a rapid and efficient approach for generating highly functionalized 1,2,4-triazine derivatives. researchgate.net These one-pot strategies are not limited to 1,2,4-triazines; similar sequential, one-pot methods starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have been developed to create highly substituted 1,3,5-triazines. nih.govchemrxiv.org
Functionalization and Derivatization of Pre-Synthesized 1,2,4-Triazine Cores
Once the central 1,2,4-triazine ring is formed, further modifications can be made to introduce or alter functional groups, such as the ester and amino moieties found in this compound.
Esterification and Transesterification Procedures at the Carboxylate Moiety
The ethyl ester group is a key feature of the target compound. This functional group can be introduced onto a 1,2,4-triazine core bearing a carboxylic acid at the 5-position. Standard esterification methods, such as Fischer esterification (reacting the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid), are applicable.
In some synthetic routes for related triazine compounds, esters (such as tert-butyl, methyl, and ethyl) have been synthesized to facilitate the purification of intermediates. nih.govresearchgate.net These esters can then be hydrolyzed to the carboxylic acid or, in the case of methyl and ethyl esters, reduced to the corresponding benzylic alcohols. nih.gov This demonstrates the feasibility of manipulating the ester functionality on the triazine core. The synthesis of various ester derivatives, including methyl 1,2,3-triazine-5-carboxylate, has been well-documented, highlighting the accessibility of this class of compounds. nih.gov
Amination Reactions and Modifications of the Amino Group
The 6-amino group is another crucial substituent. This group can be introduced onto a pre-existing triazine ring, typically by nucleophilic aromatic substitution of a suitable leaving group, such as a halogen. While much of the literature focuses on the highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the principles apply to 1,2,4-triazine systems as well. rsc.orgmdpi.com The sequential displacement of chloride ions with amines allows for the controlled introduction of amino substituents onto the heterocyclic core. mdpi.com
Substitution Reactions on the Triazine Heterocycle
The 1,2,4-triazine core is an electron-deficient system, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the functionalization of the triazine ring and the synthesis of diverse derivatives. The reactivity of the chloro-substituents in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a related s-triazine, provides a well-studied model for understanding these reactions. The substitution of the first chlorine atom can often be achieved at low temperatures (0–5°C), while subsequent substitutions require progressively higher temperatures, with the final substitution often needing heat or reflux conditions. This differential reactivity allows for the sequential and controlled introduction of various nucleophiles. frontiersin.org
In the context of 1,2,4-triazines, nucleophilic attack can be directed to specific positions on the ring. For instance, simple 3-substituted 1,2,4-triazines are known to undergo nucleophilic attack at the C5 and C6 positions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been effectively employed to introduce aryl and heteroaryl substituents onto the triazine scaffold, typically starting from a halogenated triazine precursor.
The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides demonstrates how different reaction conditions can yield either S-phenacyl derivatives or cyclized triazino[3,4-b] mdpi.comresearchgate.netnih.govthiadiazines. researchgate.net This illustrates the versatility of substitution reactions in creating more complex, fused heterocyclic systems.
Regioselectivity and Stereoselectivity Control in Triazine Synthesis
Controlling the placement of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial in the synthesis of complex molecules for various applications. In the synthesis of 1,2,4-triazines, achieving such control is a significant focus of methodological development.
One-pot syntheses starting from amides and 1,2-dicarbonyl compounds can lead to a mixture of regioisomers when unsymmetrical diketones are used. researchgate.net The predominance of one isomer is often dictated by the difference in reactivity between the two carbonyl groups, with the more electrophilic carbonyl reacting first. researchgate.net
More sophisticated approaches have been developed to ensure high regioselectivity. For example, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a route to 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Similarly, rhodium-catalyzed reactions of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can lead to intermediates that cyclize into 3,6-disubstituted or 3,5,6-trisubstituted-1,2,4-triazines depending on the reaction conditions. organic-chemistry.org
Stereoselectivity has been achieved in the synthesis of 1,2,4-triazoline derivatives, which are structurally related to 1,2,4-triazines. Chiral 4,5-dihydro-1H- mdpi.comnih.govmdpi.com-triazoline molecules have been synthesized via a 1,3-dipolar cycloaddition reaction between hydrazonyl chlorides and carbohydrate Schiff bases, resulting in an (S)-configuration at the newly formed stereocenter. mdpi.com This highlights the potential for asymmetric synthesis to produce enantiomerically pure triazine-related compounds.
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines. These approaches offer environmentally friendly alternatives to conventional methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-triazine derivatives. mdpi.comnih.gov This technique often leads to significantly reduced reaction times, higher yields, and easier work-up procedures compared to traditional heating methods. mdpi.com For example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one can be performed efficiently under solvent-free microwave irradiation. nih.govscilit.com Microwave assistance has also been successfully applied to the synthesis of fused 1,2,4-triazine systems. researchgate.net
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Conventional Method Time | Microwave Method Time | Yield Improvement |
| N-substituted 1,2,4-triazoles | 27 hours | 30 minutes | Significant |
| 1,2,4-triazolo[4,3-b] mdpi.comnih.govmdpi.comtriazoles | Several hours | 33-90 seconds | 36-72x faster, higher yield |
Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of 1,2,4-triazole derivatives, a related class of compounds. mdpi.com Sonication can accelerate reaction rates and improve yields, often using more environmentally benign solvents like water. mdpi.comnih.gov For instance, the synthesis of certain 1,3,5-triazine derivatives under ultrasonic conditions at room temperature was completed in 30-35 minutes with an 84% yield, compared to 5-6 hours of reflux and a 69% yield for the conventional method. mdpi.com
Other eco-friendly approaches include the use of alternative solvents and catalysts. One method describes the synthesis of 1,2,4-triazine derivatives using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst, achieving good yields in short reaction times at moderate temperatures. researchgate.net
Summary of Green Synthesis Methods for Triazines
| Method | Key Features | Advantages |
| Microwave-Assisted | Rapid heating, solvent-free options | Reduced reaction time, higher yields, cleaner reactions |
| Ultrasound-Assisted | Use of sonic waves, aqueous media | Energy efficient, improved rates and yields, use of green solvents |
| Alternative Solvents | Use of DBU as a recyclable solvent | Catalyst-free, mild conditions, good yields |
These sustainable methods represent a significant step forward in the synthesis of 1,2,4-triazines, offering pathways that are not only efficient but also align with the growing demand for environmentally responsible chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Amino 1,2,4 Triazine 5 Carboxylate
Reactions Involving the Amino Group
The exocyclic amino group at the C6 position of the triazine ring behaves as a typical, albeit deactivated, aromatic amine. Its nucleophilicity is reduced due to the electron-withdrawing character of the adjacent triazine ring and the carbonyl group. Nevertheless, it undergoes several characteristic reactions of primary amines.
Acylation and Alkylation Processes
The amino group of 6-amino-1,2,4-triazine derivatives can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. For instance, the acetylation of amino-pyrazolotriazinones, a related class of compounds, proceeds smoothly with acetic anhydride to yield the corresponding acetamides in very good yields (85–98%). amanote.com This transformation introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. youtube.comlibretexts.org
Alkylation of the amino group is also a feasible transformation, typically carried out using alkyl halides. youtube.comlibretexts.org However, direct alkylation of the exocyclic amino group can sometimes be challenging due to the possibility of multiple alkylations and potential N-alkylation of the triazine ring itself under certain conditions. nih.gov A review of related 4-amino-3-thioxo-1,2,4-triazin-5-ones confirms that acylation and alkylation are common and versatile reactions for modifying the amino functionality on the triazine scaffold. tandfonline.com
Table 1: Examples of Acylation Reactions on Related Amino-Triazine Systems
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Aminopyrazolotriazinone | Acetic Anhydride | 3-Acetamidopyrazolotriazinone | 85-98% | amanote.com |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Chloroacetyl chloride | 4-Chloroacetamido-derivative | - |
Condensation Reactions Leading to Imines and Related Structures
The primary amino group of ethyl 6-amino-1,2,4-triazine-5-carboxylate can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the functionalization of amino-heterocycles. For example, 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one reacts with a variety of aldehydes, including substituted benzaldehydes and pyridinecarbaldehyde, to yield the corresponding imines. researchgate.net
The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by acid, leads to the formation of the C=N double bond of the imine. These condensation reactions are valuable for introducing a wide range of substituents and for the synthesis of more complex heterocyclic systems.
Table 2: Examples of Condensation Reactions on Related 4-Amino-1,2,4-triazine Derivatives
| Amino-Triazine Reactant | Carbonyl Reactant | Product | Conditions | Reference |
| 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one | 2-Methoxybenzaldehyde | 4-(2-Methoxybenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Heating or Microwave | researchgate.net |
| 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Heating or Microwave | researchgate.net |
| 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Benzaldehyde | Corresponding arylideneamino derivative | Methanol | researchgate.net |
Transformations at the Ester Functionality
The ethyl carboxylate group at the C5 position is an important handle for structural modification. It undergoes typical ester reactions, including hydrolysis, amidation, and reduction.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester of 6-amino-1,2,4-triazine-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 6-amino-1,2,4-triazine-5-carboxylic acid. chemimpex.com This reaction can be carried out under either acidic or basic conditions.
Basic hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This process is irreversible and results in the formation of the carboxylate salt, which can then be acidified to yield the free carboxylic acid. Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. researchgate.net The resulting carboxylic acid is a versatile intermediate for further functionalization, particularly for the synthesis of amides and other acid derivatives. chemimpex.com
Amidation Reactions for Structural Diversification
The ester group can be converted directly into a carboxamide group through reaction with ammonia or primary/secondary amines. This process, known as aminolysis, typically requires heating the ester with the amine. The successful synthesis of the parent compound, 6-amino-1,2,4-triazine-5-carboxamide, confirms the viability of this transformation. nih.gov
Alternatively, amides can be synthesized in a two-step process by first hydrolyzing the ester to the carboxylic acid, followed by a coupling reaction with an amine using a peptide coupling agent. Studies on the isomeric ethyl 1,2,4-triazine-3-carboxylate have shown its utility as a building block for synthesizing multidentate ligands through reaction with polyamine cores, forming multiple amide linkages. fz-juelich.de This demonstrates the robustness of the triazine-carboxylate scaffold in amidation reactions for creating structurally diverse molecules. organic-chemistry.orgresearchgate.netsemanticscholar.org
Reductions and Other Modifications of the Ester Group
The ester functionality of this compound can be reduced to a primary alcohol, (6-amino-1,2,4-triazin-5-yl)methanol. This transformation typically requires a strong reducing agent, as esters are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an ethoxide group and a second hydride attack on the intermediate aldehyde.
It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org Furthermore, the use of powerful reducing agents like LiAlH₄ may potentially lead to the reduction of the electron-deficient 1,2,4-triazine (B1199460) ring itself, and reaction conditions must be carefully controlled to achieve selective reduction of the ester group. amanote.com The resulting primary alcohol provides another point for chemical modification, such as oxidation to the corresponding aldehyde or conversion to an alkyl halide.
Table 3: General Transformations of the Ester Functionality
| Reaction Type | Reagents | Product Functional Group | Notes |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Basic hydrolysis is irreversible; acidic hydrolysis is reversible. |
| Amidation (Aminolysis) | R₂NH, heat | Amide | Can be performed directly or via the carboxylic acid. |
| Reduction | LiAlH₄, then H₂O workup | Primary Alcohol | Requires a strong reducing agent; potential for ring reduction. |
Reactivity of the 1,2,4-Triazine Ring System
The 1,2,4-triazine ring is a heterocyclic system that serves as a versatile building block in organic synthesis. Its reactivity is governed by the three nitrogen atoms, which reduce the aromaticity and electron density of the ring compared to benzene, making it an electron-poor azadiene. This electronic characteristic is the foundation for its participation in a range of chemical transformations.
Inverse Electron-Demand Diels-Alder Cycloaddition Reactions
As electron-deficient azadienes, 1,2,4-triazines are well-suited to participate in inverse electron-demand Diels-Alder (IEDDA) reactions. acs.org In these cycloadditions, the triazine acts as the diene, reacting with electron-rich dienophiles such as enamines, ynamines, or strained alkynes. acs.orgsigmaaldrich.com The reaction typically proceeds via a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring, forming a transient bicyclic adduct. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a substituted pyridine ring. nih.gov
Table 1: Representative Inverse Electron-Demand Diels-Alder Reactions of 1,2,4-Triazines This table presents data for related 1,2,4-triazine systems to illustrate the general reaction pattern.
| 1,2,4-Triazine Derivative | Dienophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Glycopyranosyl-5-phenyl-1,2,4-triazine | Bicyclononyne derivative | Annulated 2-glycopyranosyl pyridine | - | 84% | mdpi.com |
| Alkyl 1,2,4-triazine | Strained bicyclononyne | Pyridine derivative | 37 °C | - | nih.gov |
Nucleophilic and Electrophilic Aromatic Substitution Patterns
The electron-deficient nature of the 1,2,4-triazine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), while it is generally deactivated towards electrophilic aromatic substitution (EAS). researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is a characteristic reaction of 1,2,4-triazines. Good leaving groups, such as halogens, located at the C3, C5, or C6 positions are readily displaced by a variety of nucleophiles. The rate of substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer-like complex. In this compound, the C5 and C6 positions are already substituted. Nucleophilic attack would most likely occur at the C3 or C5 positions, which are para and ortho to two ring nitrogens, respectively. However, without a suitable leaving group, direct substitution of hydrogen is difficult and may require oxidizing conditions. A more common pathway for nucleophilic attack on such substituted triazines is the ANRORC mechanism (see section 3.3.3).
Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effect of the three ring nitrogen atoms, the 1,2,4-triazine ring is highly resistant to electrophilic attack. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are generally not feasible. While the 6-amino group is a powerful activating group for EAS, its effect is typically insufficient to overcome the intrinsic lack of reactivity of the triazine nucleus. Therefore, electrophilic substitution on this compound is not an expected reaction pathway under normal conditions.
Ring-Opening and Rearrangement Pathways
The 1,2,4-triazine ring can undergo transformations that involve cleavage and reformation of the heterocyclic system, particularly when subjected to strong nucleophiles.
Ring-Opening: Nucleophilic attack can lead to the opening of the triazine ring. For instance, fused 1,2,4-triazine systems have been shown to undergo ring-opening upon reaction with secondary amines. umich.edu This process often begins with the addition of a nucleophile to an electrophilic carbon atom of the ring (e.g., C5 or C3), leading to a loss of aromaticity and subsequent cleavage of a C-N or N-N bond to form an open-chain intermediate.
Rearrangement (ANRORC Mechanism): A significant pathway in the chemistry of azines, including 1,2,4-triazines, is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism often accounts for nucleophilic substitutions that appear straightforward but proceed through a complex pathway. semanticscholar.org The process is initiated by the addition of a nucleophile (e.g., amide ions, carbanions) to the heterocyclic ring. researchgate.net This is followed by the opening of the triazine ring to form an acyclic intermediate. This intermediate then undergoes intramolecular cyclization, often expelling a different atom or group than the original leaving group, to form a new heterocyclic or rearranged product. semanticscholar.orgresearchgate.net For example, reactions of 3-chloro-1,2,4-triazines with certain carbanions can lead to the formation of functionalized pyrazoles via an ANRORC-type ring transformation. semanticscholar.org Similarly, 1,2,4-triazine 4-oxides react with potassium cyanide to yield nitrosopyrazoles through this mechanism. osi.lv
Detailed Studies on Reaction Mechanisms and Intermediates
The reactions of the 1,2,4-triazine ring system have been the subject of mechanistic studies that have elucidated the complex pathways and transient species involved.
IEDDA Reaction Mechanism: The inverse electron-demand Diels-Alder reaction of 1,2,4-triazines is generally understood to be a concerted, pericyclic [4+2] cycloaddition. nih.gov The reaction proceeds through a single, highly ordered transition state to form a bicyclic adduct. This primary adduct is typically unstable and rapidly undergoes a retro-[4+2] cycloaddition, eliminating a stable molecule of dinitrogen gas (N₂). This elimination step is thermodynamically driven by the formation of N₂ and the restoration of an aromatic system in the resulting pyridine product. nih.gov
ANRORC Mechanism and Intermediates: The ANRORC mechanism provides a detailed pathway for certain nucleophilic substitutions. wikipedia.org The key steps are:
Addition: A potent nucleophile adds to an electrophilic carbon of the 1,2,4-triazine ring (e.g., C3, C5, or C6), forming a σ-complex (a Meisenheimer-like intermediate).
Ring Opening: This anionic adduct undergoes a ring-opening step, typically involving the cleavage of an N-N or C-N bond, to generate a more stable, open-chain anionic intermediate. semanticscholar.org
Ring Closure: The open-chain intermediate undergoes a subsequent intramolecular cyclization. This ring closure can occur in a different manner from the original ring structure, leading to a rearranged product. Isotopic labeling studies have been crucial in confirming this mechanism, demonstrating that atoms from the nucleophile can be incorporated into the final heterocyclic ring. wikipedia.org
Alternative Cycloaddition Mechanisms: While the concerted Diels-Alder pathway is common for reactions with alkenes and alkynes, reactions with other nucleophiles may follow different routes. For the related 1,2,3-triazines reacting with amidines, combined experimental and computational studies have ruled out the Diels-Alder pathway in favor of a stepwise mechanism. nih.govnih.govacs.org This alternative pathway involves:
Initial nucleophilic attack of the amidine on a ring carbon (the rate-limiting step).
Elimination of N₂ to form an open-chain intermediate.
Final cyclization to yield the pyrimidine product. nih.gov
It is plausible that similar stepwise, non-concerted mechanisms could be operative for 1,2,4-triazines in reactions with highly polar or nucleophilic reagents. The specific pathway is highly dependent on the nature of both the triazine and the reacting partner.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While specific experimental ¹H NMR data for Ethyl 6-amino-1,2,4-triazine-5-carboxylate is not widely reported in publicly available literature, a theoretical spectrum can be predicted based on its molecular structure. This analysis is crucial for assigning protons to their specific locations within the molecule.
The structure features several distinct proton environments: the aromatic proton on the triazine ring, the protons of the amino group, and the protons of the ethyl ester group.
Triazine Proton (C₃-H): A single proton is attached to the carbon at position 3 of the triazine ring. This proton is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm, due to the deshielding effect of the electron-withdrawing nitrogen atoms in the aromatic ring.
Amino Protons (-NH₂): The two protons of the amino group at position 6 are expected to produce a broad singlet. The chemical shift of these protons can be highly variable, generally appearing between δ 5.0-7.0 ppm, and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals. The methylene (B1212753) protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around δ 4.0-4.5 ppm. These protons are split into a quartet by the three adjacent methyl protons. The methyl protons (-CH₃) are further from the oxygen and appear as a triplet in the more upfield region, typically around δ 1.2-1.5 ppm, split by the two adjacent methylene protons.
The integration of these signals would correspond to a 1:2:2:3 ratio, representing the triazine proton, the amino protons, the methylene protons, and the methyl protons, respectively.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| C₃-H | 8.0 - 9.0 | Singlet (s) | 1H |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |
| -OCH₂CH₃ | 4.0 - 4.5 | Quartet (q) | 2H |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Based on the structure of this compound, six distinct carbon signals are anticipated in a proton-decoupled ¹³C NMR spectrum.
Triazine Ring Carbons (C₃, C₅, C₆): The three carbon atoms of the triazine ring are expected to resonate in the downfield region, typically between δ 140-160 ppm, due to their presence in an electron-deficient aromatic system. The carbon bearing the amino group (C₆) and the carbon attached to the carboxylate group (C₅) would likely have distinct shifts from the carbon bearing the hydrogen (C₃).
Carbonyl Carbon (-C=O): The carbonyl carbon of the ethyl ester is the most deshielded carbon in the molecule and is expected to appear at the lowest field, typically in the range of δ 160-170 ppm.
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is directly attached to oxygen and would appear around δ 60-65 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon and would resonate at a higher field, typically around δ 14-18 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | 160 - 170 |
| C ₃, C ₅, C ₆ (Triazine Ring) | 140 - 160 |
| -OC H₂CH₃ | 60 - 65 |
To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the quartet of the methylene protons (-OCH₂-) and the triplet of the methyl protons (-CH₃), confirming the presence and connectivity of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would show correlations between the C₃-H proton signal and the C₃ carbon signal, the -OCH₂- proton signal and the -OCH₂- carbon signal, and the -CH₃ proton signal and the -CH₃ carbon signal. This allows for the definitive assignment of carbon signals that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for mapping the complete molecular skeleton. Key expected correlations would include the C₃-H proton to the C₅ and C₆ carbons of the triazine ring, and the methylene protons (-OCH₂-) to the carbonyl carbon (-C=O), confirming the structure of the ethyl carboxylate moiety and its attachment to the triazine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
N-H Stretching: The amino (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct sharp or medium bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the ethyl group's methylene and methyl components are expected in the 2850-3000 cm⁻¹ range. The aromatic C-H stretch from the triazine ring would appear at a slightly higher frequency, around 3000-3100 cm⁻¹.
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1700-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazine ring will produce a series of medium to strong bands in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears as a medium to strong band around 1600-1650 cm⁻¹, potentially overlapping with the ring stretching bands.
C-O Stretching: The C-O stretching vibrations of the ester group are expected to show strong absorptions in the 1100-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Ester (-C=O) | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Triazine Ring | C=N, C=C Stretch | 1500 - 1650 | Medium-Strong |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Medium |
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar and symmetric bonds often produce strong signals in Raman spectra while being weak or absent in IR spectra.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the triazine ring. The symmetric "ring breathing" mode of the triazine heterocycle would be expected to give a strong and characteristic Raman signal. The C=N and C=C stretching vibrations would also be visible. While the polar C=O and N-H groups would be less intense in the Raman spectrum compared to the IR spectrum, their presence would still be detectable, providing a complete vibrational profile of the molecule when combined with FT-IR data. Specific experimental Raman data for this compound is not available in the surveyed literature.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. High-resolution techniques provide exact mass measurements, while tandem mass spectrometry reveals detailed fragmentation patterns, offering insights into the molecule's connectivity.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₆H₈N₄O₂. This composition allows for the calculation of its theoretical monoisotopic mass, which can then be compared to an experimental value obtained via HRMS to confirm the compound's identity. While specific experimental HRMS data for this exact compound is not widely published, the technique is routinely applied to confirm the synthesis of related 1,2,4-triazine (B1199460) derivatives. nih.govmdpi.com
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Note: Data is calculated and not from an experimental source.
The fragmentation of the protonated molecule [M+H]⁺ would likely initiate with the loss of neutral molecules. Common fragmentation pathways for a molecule with its structure would include:
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, leading to the corresponding carboxylic acid ion.
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester C-O bond.
Decarbonylation: Loss of carbon monoxide (CO) from the ester functionality after initial fragmentation.
Ring Cleavage: Fragmentation of the 1,2,4-triazine ring, often involving the loss of N₂ or HCN, which is characteristic of nitrogen-containing heterocycles.
These predicted pathways help in confirming the presence of the key structural motifs within the molecule.
X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.
While the specific crystal structure of this compound has not been reported, extensive crystallographic studies have been performed on the parent compound, 3-amino-1,2,4-triazine, and its derivatives. jst.go.jpresearchgate.netnih.govmdpi.com These studies provide a model for the expected structural features of the target compound. For instance, the crystal structure of 3-amino-1,2,4-triazine was determined using single-crystal XRD data, revealing key details about its geometry. jst.go.jpresearchgate.net Such analyses confirm the planarity of the triazine ring and the positions of substituents.
Table 2: Crystallographic Data for the Analog Compound 3-Amino-1,2,4-triazine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.829(1) | nih.gov |
| b (Å) | 16.516(2) | nih.gov |
| c (Å) | 6.840(1) | nih.gov |
| β (°) | 100.95(1) | nih.gov |
Note: Data is for the related compound 3-amino-1,2,4-triazine, as a proxy for the core ring system.
The crystal packing of a molecule is governed by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the crystal structure of the related 3-amino-1,2,4-triazine, molecules are stabilized by intermolecular hydrogen bonds, forming chains within the crystal lattice. jst.go.jpresearchgate.netnih.gov The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the triazine ring act as acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The 1,2,4-triazine ring is an electron-deficient system, and its UV-Vis spectrum is characterized by specific electronic transitions. researchgate.netmdpi.com
The spectrum of an aminotriazine (B8590112) derivative like this compound is expected to show absorptions corresponding to:
π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the triazine ring.
n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital.
The position of the absorption maxima (λ_max) can be influenced by solvent polarity and the nature of the substituents on the triazine ring. The amino and carboxylate groups on the target molecule would act as chromophores and auxochromes, modifying the energy of these transitions compared to the unsubstituted triazine core. For example, studies on related 3-thioxo-1,2,4-triazin-5-one derivatives show absorption maxima that vary based on the extent of conjugation in the system. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a chemical compound. For a newly synthesized molecule like this compound, this technique is crucial for verifying its empirical formula. The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂), are collected and measured. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated.
The primary goal of this analysis is to compare the experimentally determined elemental percentages with the percentages calculated from the compound's theoretical molecular formula. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the compound's structural integrity and purity.
For this compound, the molecular formula is C₆H₈N₄O₂. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 184.16 g/mol . Research literature confirms the synthesis and reactivity of this compound, establishing its existence and structure. While specific experimental results from elemental analysis are reported in dedicated chemical literature, the theoretical values serve as the benchmark for such verification.
The comparison between theoretical and found values is a critical checkpoint in the characterization of novel compounds, ensuring that the synthesized material corresponds to the expected molecular structure before further spectroscopic or biological evaluation is undertaken.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
Computational and Theoretical Chemistry Studies
Tautomerism and Conformational Landscape Exploration
Without published research on these specific computational aspects for Ethyl 6-amino-1,2,4-triazine-5-carboxylate, any attempt to create the article would rely on speculation or irrelevant data, which is contrary to the instructions provided. Further research or access to specialized chemical databases containing proprietary computational studies would be necessary to fulfill this request.
Analysis of Intermolecular Forces and Crystal Packing using Computational Approaches (e.g., Hirshfeld Analysis)
There are no specific studies found that have conducted a Hirshfeld surface analysis on this compound to investigate its intermolecular interactions and crystal packing.
Computational Elucidation of Reaction Mechanisms and Transition States
There are no specific computational studies found that elucidate the reaction mechanisms or calculate the transition states involving this compound.
Academic Applications and Research Potential in Chemical Science
Role as Versatile Building Blocks in Advanced Organic Synthesis
The inherent reactivity of the 1,2,4-triazine (B1199460) system, particularly when substituted with activating groups like amino and carboxylate functions, positions Ethyl 6-amino-1,2,4-triazine-5-carboxylate as a potent tool for synthetic chemists.
Precursors for Fused Polycyclic Heterocyclic Systems
The structure of this compound is well-suited for the synthesis of more complex, fused heterocyclic systems. The amino group and the adjacent ring nitrogen atoms can participate in cyclization reactions to build additional rings onto the triazine core. For instance, related 6-amino-5-hydrazino svc.orgnih.govmdpi.comtriazin-3(2H)-ones have been shown to undergo regiospecific ring closure reactions with orthoesters to form triazolo[4,3-b] svc.orgnih.govmdpi.comtriazines and other fused systems researchgate.net. This precedent suggests that the amino group of this compound could be similarly derivatized and cyclized to generate novel polycyclic scaffolds. Such fused systems are of significant interest in medicinal chemistry and materials science. nih.gov
The general strategy involves the reaction of the exocyclic amino group with a bifunctional reagent, leading to the formation of a new heterocyclic ring fused to the triazine. The specific nature of the resulting polycyclic system can be tailored by the choice of the reaction partner.
Table 1: Potential Fused Heterocyclic Systems via Cyclization Reactions
| Reactant | Potential Fused Ring System | Significance |
|---|---|---|
| α-Haloketones | Imidazo[1,2-b] svc.orgnih.govmdpi.comtriazine | Core structure in various biologically active molecules. |
| Orthoesters | Triazolo[4,3-b] svc.orgnih.govmdpi.comtriazine | Scaffolds with potential pharmacological applications. researchgate.net |
| Dicarbonyl Compounds | Pyrimido[1,2-b] svc.orgnih.govmdpi.comtriazine | Nitrogen-rich heterocycles with diverse chemical properties. |
Synthons for the Construction of Complex Molecular Architectures
As a synthon, this compound offers a platform for constructing intricate molecular designs. The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent participant in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov This type of reaction, where the triazine acts as the azadiene, is a powerful tool for creating new heterocyclic frameworks, such as pyridines and pyrimidines, upon cycloaddition with an appropriate dienophile and subsequent rearrangement. nih.gov
The presence of the C5-carboxylate group in the target molecule significantly enhances the reactivity of the triazine ring in IEDDA reactions. nih.gov This allows for cycloadditions to occur under mild conditions with a broad range of dienophiles, including strained alkenes and alkynes, providing access to highly functionalized and complex heterocyclic products. nih.gov
Exploration in Materials Science and Industrial Chemistry
The functional groups present in this compound lend themselves to exploration in the development of new materials with tailored properties.
Potential as Precursors for Functional Polymers and Coatings
The amino group on the triazine ring provides a reactive handle for polymerization. Aminotriazines are known precursors for the synthesis of various polymers and resins. google.com For example, triazine-based covalent organic polymers have been synthesized and used as coatings for applications like solid-phase microextraction. nih.gov It is conceivable that this compound could serve as a monomer or a cross-linking agent in the production of novel polymers. The resulting materials could exhibit high thermal stability and specific functional properties imparted by the triazine core and the pendant carboxylate groups. mdpi.comnih.govrsc.org These polymers could find applications as functional coatings, specialty plastics, or components in composite materials. svc.org
Investigation in the Development of Dyes and Luminescent Materials
Triazine derivatives are recognized as important chromophores in the design of dyes and functional materials for optics. researchgate.net The 1,2,4-triazine core, being electron-accepting, can be incorporated into donor-π-acceptor (D-π-A) systems to create organic dyes with specific absorption and emission properties. nih.govnih.gov The amino group in this compound can act as an electron-donating group, which, in conjunction with the electron-withdrawing triazine ring and carboxylate group, forms an intramolecular charge-transfer system.
This inherent electronic structure suggests potential for applications in:
Dyes: Synthesis of novel azo dyes or other chromophores for textiles and other materials. researchgate.net
Luminescent Materials: Development of fluorescent probes or components for organic light-emitting diodes (OLEDs), leveraging the photophysical properties of the triazine core. researchgate.netnih.gov
Dye-Sensitized Solar Cells (DSSCs): 1,2,4-triazine derivatives have been investigated as components in DSSCs, where they can act as sensitizers for electron injection processes. nih.gov
Research into related pyreno-1,2,4-triazines has demonstrated their utility as multifunctional luminogenic reagents, further highlighting the potential of this class of compounds in developing luminescent materials. chemrxiv.org
Ligand Design in Coordination Chemistry and Catalysis Research
The nitrogen atoms of the triazine ring and the exocyclic amino group, along with the oxygen atoms of the carboxylate group, make this compound an attractive candidate for a polydentate ligand in coordination chemistry. tandfonline.com Triazine-based ligands are extensively used to construct metal-organic materials, including coordination polymers and metal-organic frameworks (MOFs), due to their rigidity, defined geometry, and ability to coordinate with various metal centers. bohrium.comresearchgate.net
The coordination of this ligand to metal ions could lead to the formation of complexes with interesting structural topologies and functional properties. bohrium.com Such complexes have potential applications in:
Catalysis: Triazine-ligated metal complexes have shown activity in catalytic transformations, such as oxidation reactions. acs.orguu.nl The electronic properties of the triazine ring can influence the catalytic activity of the metal center.
Gas Storage and Separation: The porous structures of MOFs constructed from triazine-based ligands can be exploited for the selective adsorption of gases. researchgate.net
Luminescence and Sensing: Metal complexes incorporating emissive triazine ligands can exhibit unique photophysical properties, making them suitable for sensing applications or as luminescent materials. researchgate.net
The ability of the triazine core to be part of a metal-ligand cooperative system can also enable new catalytic pathways. acs.org
Table 2: Summary of Potential Applications
| Field | Specific Application | Key Structural Feature |
|---|---|---|
| Organic Synthesis | Fused Heterocycles | Amino group, Triazine ring nitrogens |
| Organic Synthesis | Complex Architectures (IEDDA) | Electron-deficient Triazine ring |
| Materials Science | Functional Polymers/Coatings | Amino group, Carboxylate group |
| Materials Science | Dyes and Luminescent Materials | Conjugated Triazine system (D-π-A) |
| Coordination Chemistry | Polydentate Ligands for Catalysis/MOFs | N/O donor atoms |
Methodological Investigations for Structure-Activity Relationship (SAR) Studies on Novel Chemical Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1,2,4-triazine scaffold, these investigations are crucial for optimizing the potency and selectivity of new therapeutic agents or chemical probes.
The diversification of the 1,2,4-triazine core is a key strategy in SAR studies to explore the chemical space around this scaffold. The primary design principle involves the targeted modification of the triazine ring at its various substitution points. The 1,2,4-triazine ring has three carbon atoms (C3, C5, and C6) and three nitrogen atoms (N1, N2, and N4) that can be functionalized.
Key diversification strategies include:
Substitution at C3, C5, and C6: Introducing a variety of substituents at these positions can significantly alter the steric and electronic properties of the molecule. For instance, in the development of adenosine A2A receptor antagonists, researchers hypothesized that 1,2,4-triazine isomers could bind more deeply in the receptor pocket by mimicking the ribose group of the natural ligand, adenosine. acs.org
Ring Fusion: Fusing the triazine ring with other heterocyclic or aromatic systems can create more complex and rigid structures, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov Examples include the synthesis of researchgate.netijpsr.infomdpi.comtriazino[5,6-b]indoles and pyrrolo[2,1-c] researchgate.netijpsr.infomdpi.comtriazines. ijpsr.info
N-substitution: Modification of the nitrogen atoms within the ring can influence the molecule's solubility, metabolic stability, and hydrogen bonding capabilities.
A variety of synthetic methods are employed to achieve this diversification. These can range from traditional multi-step synthesis to more modern techniques like microwave-assisted synthesis, which can accelerate the creation of compound libraries. ijpsr.info The choice of synthetic route is often guided by the desired substitutions and the need for efficient and high-yielding reactions.
The following table outlines common diversification points on the 1,2,4-triazine scaffold and the potential impact of modifications.
| Position | Type of Modification | Potential Impact on Properties |
| C3 | Introduction of aryl, alkyl, or heterocyclic groups. | Alteration of binding affinity and selectivity. |
| C5 | Substitution with various functional groups. | Modulation of physicochemical properties like solubility. |
| C6 | Functionalization with amines, halogens, or other groups. | Influence on biological activity and target interaction. |
| N1, N2, N4 | Alkylation or acylation. | Modification of metabolic stability and pharmacokinetic profile. |
To efficiently explore the SAR of 1,2,4-triazine derivatives, high-throughput synthesis (HTS) and high-throughput screening (HSS) methodologies are often employed. HTS allows for the rapid generation of large libraries of compounds, while HSS enables the quick evaluation of their biological activity.
High-Throughput Synthesis:
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For 1,2,4-triazines, this could involve reacting a common triazine core with a diverse set of reagents to create a library of analogs.
Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. This is often facilitated by automated liquid handlers and robotic systems.
Flow Chemistry: Continuous flow reactors can be used for the high-throughput synthesis of heterocycles like 1,2,4-triazoles and 1,2,4-oxadiazoles, offering precise control over reaction conditions and enabling rapid library generation. rsc.org
High-Throughput Screening: Once a library of 1,2,4-triazine derivatives has been synthesized, HSS is used to identify compounds with the desired biological activity. A study on a combinatorial library of triazine-scaffolded dipeptide-mimics used a fluorescence-based, high-throughput method to screen for DNA binding. mdpi.com This initial screening was followed by microscale chromatographic screening to eliminate false positives. mdpi.com
The data generated from HSS is then used to build SAR models, which can guide the design of the next generation of compounds with improved properties. This iterative process of design, synthesis, and screening is a cornerstone of modern drug discovery and chemical biology research.
Applications in Chemical Biology Tool Development and Probe Synthesis
The unique chemical properties of the 1,2,4-triazine scaffold make it a valuable component in the development of chemical biology tools and probes. These tools are essential for studying biological processes in their native environments. escholarship.org
Bioorthogonal Chemistry: 1,2,4-triazines have found applications in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org The unique reactivity of the 1,2,4-triazine ring makes it a candidate for developing mutually orthogonal bioorthogonal reactions. escholarship.org
Chemical Probes: Chemical probes are small molecules used to study the function of proteins and other biomolecules. The 1,2,4-triazine scaffold can be incorporated into the design of these probes. For example, triazine-based chemical probes have been synthesized to target protein disulfide isomerase (PDIA1), a chaperone protein involved in cancer cell proliferation. researchgate.net The triazine scaffold has also been utilized to target reactive lysine residues in proteins. researchgate.net
The development of fluorescent probes is another area where 1,2,4-triazines can be applied. By attaching a fluorophore to the triazine core, researchers can create molecules that can be used to visualize and track biological processes in real-time. For instance, a fluorescent conjugated copolymer synthesized from dipyrromethane and p-phenylenevinylene has been shown to have potential as a heavy metal ion turn-off sensor. researchgate.net
The table below summarizes the applications of 1,2,4-triazine derivatives in chemical biology.
| Application | Description | Example |
| Bioorthogonal Chemistry | Development of chemical reactions that can be performed in living systems without interfering with biological processes. | Use of 1,2,4-triazines in multicomponent labeling applications. escholarship.org |
| Chemical Probes for Target Identification | Design of small molecules to identify and study the function of specific proteins. | Synthesis of triazine-based probes to target PDIA1 and reactive lysines. researchgate.net |
| Fluorescent Probes | Creation of molecules for imaging and tracking biological events. | Development of triazine-containing polymers as fluorescent sensors for metal ions. researchgate.net |
Conclusion and Future Directions
Summary of Current Research Achievements for Ethyl 6-amino-1,2,4-triazine-5-carboxylate
Direct and extensive research specifically targeting this compound is limited in current literature. However, the achievements related to its core 1,2,4-triazine (B1199460) structure are substantial and provide a clear indication of its potential. Research has primarily focused on using substituted 1,2,4-triazines as versatile building blocks for more complex chemical entities.
Key achievements in the broader field include:
Scaffolding for Bioactive Molecules: The 1,2,4-triazine nucleus is a foundational component in the synthesis of various biologically active compounds. Derivatives have been developed as potent inhibitors for enzymes such as Pyruvate Dehydrogenase Kinases (PDKs) and BACE1, which are implicated in cancer and Alzheimer's disease, respectively. nih.govnih.gov
Synthesis of Fused Heterocycles: The reactivity of the 1,2,4-triazine ring has been exploited to construct fused heterocyclic systems, such as thiazolo[3,2-b]-1,2,4-triazines. nih.gov These fused systems often exhibit enhanced biological activities, including antibacterial and antitubercular properties. nih.gov
Development of Novel Therapeutics: Various derivatives have been synthesized and evaluated for a range of therapeutic applications. These include anticancer, antimalarial, and anti-inflammatory agents, demonstrating the scaffold's wide-ranging pharmacological potential. nih.gov The amino and carboxylate groups on the title compound represent key functional handles for creating diverse libraries of derivatives for drug discovery.
The following table summarizes the observed biological activities in compounds structurally related to the 1,2,4-triazine core, highlighting the potential areas of application for this compound.
| Derivative Class | Biological Activity | Potential Application Area |
| 3-Amino-1,2,4-triazines | PDK Inhibition, Anticancer | Pancreatic Ductal Adenocarcinoma nih.gov |
| Thiazolo[3,2-b]-1,2,4-triazinones | Antibacterial, Antitubercular | Infectious Diseases nih.gov |
| Arylhydrazone-linked 1,2,4-triazines | BACE1 Inhibition, Metal Chelation | Alzheimer's Disease nih.gov |
| 2,4-Diamino-1,3,5-triazines | Anticancer | Melanoma nih.gov |
| Dihydro-1,2,4-triazin-6-ones | Herbicidal, Platelet Aggregation Inhibition | Agrochemicals, Cardiovascular Disease clockss.org |
| Note: While a 1,3,5-triazine, its development illustrates the broad utility of the triazine family. |
Identification of Existing Research Gaps and Challenges
Despite the broad utility of the 1,2,4-triazine scaffold, significant research gaps and challenges remain, particularly concerning this compound.
Lack of Focused Investigation: The most significant gap is the absence of dedicated studies on the synthesis, characterization, and application of the title compound itself. Its specific physicochemical properties, reactivity, and biological profile are largely unknown.
Synthetic Hurdles: The synthesis of asymmetrically substituted 1,2,4-triazines can be challenging. Achieving high regioselectivity to produce the desired 5,6-substitution pattern of the title compound can be difficult, often resulting in isomeric mixtures and low yields. clockss.org
Structure-Activity Relationship (SAR): Without a library of derivatives based on the this compound scaffold, the structure-activity relationship remains completely unexplored. Understanding how modifications to the amino and ester groups affect biological activity is crucial for rational drug design.
Bioavailability Issues: A common challenge with heterocyclic compounds, including some triazine derivatives, is poor bioavailability, which can limit their therapeutic potential. nih.gov Future studies will need to address the pharmacokinetic properties of this specific scaffold.
Prospective Avenues for Novel Synthetic Route Development
Overcoming the existing synthetic challenges is paramount. Future research should focus on developing efficient, scalable, and environmentally benign methods to access this compound and its derivatives.
Prospective strategies include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance regioselectivity in heterocyclic synthesis. nih.gov
Green Chemistry Approaches: The development of solvent-free reactions or the use of eco-friendly solvents and catalysts would align with modern principles of sustainable chemistry. researchgate.netresearchgate.net
One-Pot Methodologies: Designing multi-component reactions where the triazine ring is constructed and functionalized in a single step would improve efficiency and reduce waste. clockss.org
Flow Chemistry: For scalable production, continuous flow reactors offer superior control over reaction parameters, leading to higher consistency and safety compared to batch processes.
The table below outlines potential synthetic strategies that could be adapted for the target compound.
| Synthetic Strategy | Key Reactants | Advantages | Reference Concept |
| Amidrazone Cyclocondensation | Substituted amidrazones + α-keto esters | Versatile, direct access to the core | General 1,2,4-triazine synthesis |
| Inverse Electron Demand Diels-Alder | Electron-deficient triazines + enamines | High efficiency, functional group tolerance | nih.gov |
| Nucleophilic Substitution | Halogenated triazine precursors + amines/alcohols | Stepwise, controlled functionalization | mdpi.com |
| Microwave-Assisted Cyclization | S-alkylated triazinones | Rapid, high yields, regioselective | nih.gov |
Emerging Applications and Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The unique arrangement of functional groups in this compound opens doors to a wide range of applications beyond traditional medicinal chemistry.
Materials Science: The nitrogen-rich triazine core is an excellent building block for advanced materials. It can be polymerized to form Covalent Organic Polymers (COPs) , which have applications in photocatalysis, gas storage, and sensing. rsc.org The amino and carboxylate groups can serve as anchor points for creating these extended networks.
Coordination Chemistry: The compound can act as a multidentate ligand, coordinating with metal ions through its ring nitrogens and exocyclic amino group. The resulting metal-organic frameworks (MOFs) or discrete coordination complexes could possess novel catalytic, magnetic, or luminescent properties.
Agrochemicals: The historical use of triazines as herbicides suggests that derivatives of the title compound could be explored for applications in agriculture, potentially leading to new crop protection agents with novel modes of action. clockss.org
Supramolecular Chemistry: The hydrogen bond donor (amino group) and acceptor (ring nitrogens, ester carbonyl) sites make the molecule an ideal candidate for constructing complex supramolecular assemblies, such as gels, liquid crystals, or molecular sensors.
Outlook on Advanced Characterization and Computational Methodologies for Future Studies
To fully unlock the potential of this compound, the application of modern analytical and computational tools is essential.
Advanced Structural Analysis: While routine spectroscopic methods (NMR, IR, MS) are standard, single-crystal X-ray diffraction will be crucial for unequivocally determining the three-dimensional structure. This provides insight into crystal packing, and intermolecular interactions, which are vital for understanding its solid-state properties and for drug design. nih.govmdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations can predict the molecule's electronic properties, molecular orbitals (HOMO/LUMO), and reactivity. researchgate.net This theoretical insight can guide synthetic efforts and help explain experimental observations.
In Silico Drug Design: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of the title compound might bind to specific biological targets, such as enzyme active sites. nih.gov This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Hirshfeld Surface Analysis: This computational technique can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing a deeper understanding of the forces that govern its supramolecular architecture. mdpi.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-amino-1,2,4-triazine-5-carboxylate, and how are intermediates characterized?
Answer: The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, analogous triazine derivatives are synthesized by reacting substituted anilines with thiourea intermediates, followed by cyclization using reagents like ethyl carbethoxyformimidate ( ). Key intermediates are characterized using:
- IR spectroscopy to confirm functional groups (e.g., C=O, NH₂).
- ¹H/¹³C NMR to verify regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight validation ().
Yields depend on reaction time and substituent choice; for example, 4-chlorophenyl derivatives yield ~73% under 72-hour reflux ().
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer: A combination of techniques ensures structural accuracy:
- ¹H NMR identifies protons adjacent to electronegative groups (e.g., NH₂ at δ 6.5–7.5 ppm).
- ¹³C NMR resolves carbonyl carbons (C=O at ~165–175 ppm) and triazine ring carbons.
- IR spectroscopy detects NH stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- High-resolution MS confirms molecular formula ().
Advanced Research Questions
Q. How do substituents on aromatic rings affect the yield and reaction kinetics in the synthesis of this compound derivatives?
Answer: Electron-withdrawing groups (e.g., -Cl, -NO₂) on aromatic rings reduce nucleophilicity, slowing cyclization and lowering yields (32–34% for nitro-substituted derivatives vs. 73% for chloro-substituted analogs) (). Kinetic studies via HPLC monitoring can track intermediate formation. Computational modeling (e.g., DFT) may predict substituent effects on transition states ( ).
Q. What strategies can mitigate low yields in cyclocondensation reactions during triazine carboxylate synthesis?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) stabilize intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 72 hours to <24 hours) ().
- Purification : Column chromatography or recrystallization (ethanol/water) removes byproducts ().
Q. How can structural analogs of this compound be designed for enhanced bioactivity?
Answer:
- Isosteric replacement : Substitute the triazine core with triazolo-thiadiazine systems to improve metabolic stability ().
- Functional group modulation : Introduce sulfonyl or pyridyl groups to enhance solubility and target binding ().
- Structure-activity relationship (SAR) studies : Test derivatives against enzymatic assays (e.g., kinase inhibition) to identify pharmacophores ().
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the reactivity of this compound in cross-coupling reactions?
Answer: Discrepancies arise from:
- Regioselectivity : Competing reaction pathways (e.g., N1 vs. N2 alkylation) due to ambiguous charge distribution on the triazine ring.
- Catalyst specificity : Palladium vs. copper catalysts yield different products (e.g., Suzuki vs. Ullmann couplings) ().
- Solvent effects : Protic solvents may deactivate catalysts, reducing efficiency ().
Methodological Tables
Q. Table 1: Comparative Yields of Triazine Derivatives
| Substituent | Reaction Time (h) | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| 4-Cl-C₆H₄ | 72 | 73.2 | NMR, IR, MS | |
| 4-NO₂-C₆H₄ | 72 | 34.3 | NMR, IR, MS | |
| 4-OCH₃-C₆H₄ | 48 | 86.8 | NMR, IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
